molecular formula C11H17N B1598960 N-Ethyl-N-isopropylaniline CAS No. 54813-77-3

N-Ethyl-N-isopropylaniline

Cat. No. B1598960
CAS RN: 54813-77-3
M. Wt: 163.26 g/mol
InChI Key: LHGCJZLKSBOOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-isopropylaniline is a highly reactive amine-borane adduct . It has a linear formula of C6H5N (C2H5)CH (CH3)2 and a molecular weight of 163.26 .


Synthesis Analysis

The synthesis of N-Ethyl-N-isopropylaniline involves the reaction of diborane gas with neat amine at 0-5°C . This reaction affords N-ethyl-N-isopropylaniline-borane .


Molecular Structure Analysis

The molecular formula of N-Ethyl-N-isopropylaniline is C11H17N . It has a molecular weight of 163.26 . The InChI key is LHGCJZLKSBOOTD-UHFFFAOYSA-N .


Chemical Reactions Analysis

N-Ethyl-N-isopropylaniline-borane is a highly reactive amine-borane adduct . The reaction of diborane gas with neat amine at 0-5°C affords N-ethyl-N-isopropylaniline-borane .


Physical And Chemical Properties Analysis

N-Ethyl-N-isopropylaniline has a density of about 0.88 g/ml . It has a boiling point of about 207-208 degrees Celsius and a melting point of about -21 degrees Celsius . It can be dissolved in various organic solvents .

Scientific Research Applications

Comprehensive Analysis of N-Ethyl-N-isopropylaniline Applications

N-Ethyl-N-isopropylaniline is a versatile organic compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.

Synthesis of Amino Acids and Peptides: N-Ethyl-N-isopropylaniline serves as a reagent in the synthesis of amino acids and peptides. Its unique properties facilitate the formation of peptide bonds, which are crucial in creating complex proteins for pharmaceutical research and development .

Heterocyclic Compound Synthesis: This compound plays a pivotal role in the synthesis of heterocyclic compounds, such as quinolines and pyridines. These structures are fundamental in the development of drugs that target a variety of diseases, including cancer and infectious diseases .

Organic Reactions: As a reagent, N-Ethyl-N-isopropylaniline is involved in various organic reactions. It can act as a catalyst or a reactant to produce a wide range of organic molecules, expanding its utility in synthetic chemistry .

Hydroboration: N-Ethyl-N-isopropylaniline is used in the preparation of borane-N-ethyl-N-isopropylaniline complex, a reagent for hydroboration. This process is essential for adding boron atoms to organic molecules, which is a key step in the synthesis of various organic compounds and pharmaceuticals .

Safety and Hazards

N-Ethyl-N-isopropylaniline is a flammable liquid . Contact with skin and eyes may cause irritation . Inhalation of excessive steam or dust may cause respiratory irritation . It is recommended to wear appropriate personal protective equipment during operation, such as gloves, goggles, and protective clothing .

Future Directions

N-Ethyl-N-isopropylaniline is often used as an organic synthesis intermediate for the synthesis of other compounds, such as dyes, drugs, etc . It can also be used as a rubber accelerator and antioxidant . Its future directions could involve further exploration of its uses in these areas.

properties

IUPAC Name

N-ethyl-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-12(10(2)3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGCJZLKSBOOTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400641
Record name N-Ethyl-N-isopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-isopropylaniline

CAS RN

54813-77-3
Record name N-Ethyl-N-isopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethyl-N-isopropylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-N-isopropylaniline
Reactant of Route 2
Reactant of Route 2
N-Ethyl-N-isopropylaniline
Reactant of Route 3
Reactant of Route 3
N-Ethyl-N-isopropylaniline
Reactant of Route 4
Reactant of Route 4
N-Ethyl-N-isopropylaniline
Reactant of Route 5
Reactant of Route 5
N-Ethyl-N-isopropylaniline
Reactant of Route 6
Reactant of Route 6
N-Ethyl-N-isopropylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.